

Theoretical calculations on 2,5-Difluoroterephthalic acid molecular geometry.

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An In-Depth Technical Guide to the Theoretical Calculation of **2,5-Difluoroterephthalic Acid's** Molecular Geometry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise molecular geometry of **2,5-Difluoroterephthalic acid** (DFTA) is a critical determinant of its chemical behavior and utility as a linker in advanced materials like Metal-Organic Frameworks (MOFs) and as a scaffold in medicinal chemistry.^{[1][2]} Understanding its three-dimensional structure, including bond lengths, angles, and the orientation of its functional groups, is paramount for predicting its interaction with metal centers, biological targets, or other molecules. This guide provides a comprehensive, first-principles-based walkthrough of the theoretical methods used to calculate the ground-state molecular geometry of DFTA, grounded in Density Functional Theory (DFT). We will explore the rationale behind methodological choices, from functional and basis set selection to the validation of results, offering a self-contained protocol for researchers.

Introduction: The Significance of Molecular Geometry in DFTA

2,5-Difluoroterephthalic acid is a halogenated aromatic dicarboxylic acid. Its rigid benzene core, functionalized with two electron-withdrawing fluorine atoms and two carboxylic acid

groups, imparts unique electronic and steric properties. These properties are leveraged in materials science, where DFTA serves as a linker molecule to construct porous, crystalline MOFs for applications in gas storage and separation.[1][3] In drug development, fluorinated aromatic scaffolds are common, as fluorine substitution can significantly alter metabolic stability, binding affinity, and lipophilicity.[4][5]

The molecule's function is intrinsically linked to its structure. The planarity of the benzene ring, the rotational barrier of the carboxylic acid groups, and the potential for intra- and intermolecular hydrogen bonding all dictate how DFTA self-assembles and interacts with its environment. While experimental methods like X-ray crystallography provide the definitive solid-state structure, theoretical calculations offer a powerful, complementary tool. They allow for the prediction of the gas-phase geometry of an isolated molecule, free from crystal packing forces, and enable systematic studies of conformational landscapes and electronic properties that are often inaccessible experimentally.

Theoretical Framework: Selecting the Right Tools for the Job

The goal of a geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a molecule of this size, Density Functional Theory (DFT) offers the best compromise between computational accuracy and resource requirements.[6][7]

The Choice of Functional: Beyond the Standard Model

The "functional" in DFT is the component that approximates the complex exchange-correlation energy of the electrons. The choice of functional is the most critical parameter for the accuracy of the calculation.

- **Expertise & Rationale:** For general-purpose geometry optimizations of organic molecules, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust and widely used choice. However, when dealing with halogenated systems, it is prudent to consider functionals that better describe non-covalent interactions and dispersion forces, which can influence the orientation of the carboxylic groups. The BH&HLYP functional, for instance, has been successfully used to investigate halogen atom-benzene complexes.[8] For high-

accuracy work, one might also consider dispersion-corrected functionals, such as those from the Grimme family (e.g., B3LYP-D3).

For this guide, we will proceed with the widely validated B3LYP functional as a starting point, but an expert researcher should always consider benchmarking results against a dispersion-corrected functional or a different class of functional if weak interactions are expected to be critical.

The Basis Set: A Language for Electrons

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the distribution of electrons.

- Expertise & Rationale: Halogens, particularly fluorine, have a high density of electrons. A robust basis set is required to accurately model both the core and valence electrons, as well as the polarization of the electron cloud in the chemical bonds.
 - Pople Style Basis Sets: A good and efficient choice is the 6-311+G(d,p) basis set.[\[9\]](#)
 - 6-311G: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.
 - +: Adds "diffuse" functions to heavy (non-hydrogen) atoms. These are crucial for accurately describing anions and systems with lone pairs or weak, long-range interactions.
 - (d,p): Adds "polarization" functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow the orbitals to change shape (polarize) in response to the molecular environment, which is essential for calculating accurate bond angles and geometries.[\[10\]](#)
 - Dunning's Correlation-Consistent Basis Sets: For higher accuracy, one might choose a basis set like aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta).[\[11\]](#)[\[12\]](#) The "aug" prefix indicates the addition of diffuse functions on all atoms, providing a more balanced description of electron distribution.

The choice represents a trade-off: larger basis sets yield more accurate results but at a significantly higher computational cost. For DFT, 6-311+G(d,p) provides a reliable and computationally tractable level of theory for geometry optimization.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to perform a geometry optimization and frequency analysis using a quantum chemistry software package like Gaussian, GAMESS, or ORCA.^{[13][14][15]}

Step 1: Constructing the Initial Molecular Structure

- Use a molecular editor (e.g., GaussView, Avogadro, ChemDraw) to build the **2,5-Difluoroterephthalic acid** molecule.
- Ensure correct atom types and initial connectivity.
- Perform a preliminary, rapid geometry clean-up using molecular mechanics (e.g., UFF or MMFF94) within the builder software. This provides the quantum mechanical calculation with a reasonable starting geometry, accelerating convergence.
- Save the coordinates in a format compatible with your chosen software (e.g., .xyz, .mol, or as Cartesian coordinates in an input file).

Step 2: The Quantum Mechanical Calculation

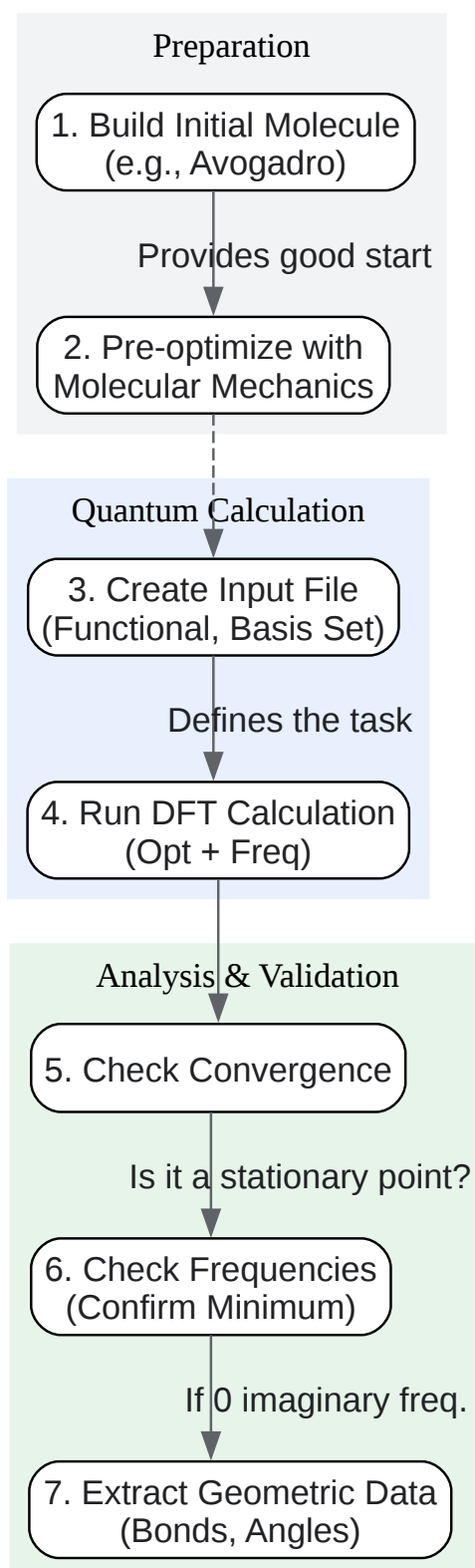
- Create the Input File: This is a text file that tells the software what to calculate. A typical input file for a geometry optimization and frequency calculation in Gaussian would look like this:
 - Trustworthiness & Validation: The #p line is the core command. B3LYP/6-311+G(d,p) specifies our chosen level of theory. Opt requests a geometry optimization. Freq is a crucial second step that calculates vibrational frequencies. This is a self-validating step: a true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates the structure is a transition state, not a stable minimum, and requires further investigation.

- **Execute the Calculation:** Submit the input file to the quantum chemistry program. This may take several minutes to hours depending on the computational resources available.

Step 3: Analysis and Validation of the Output

- **Confirm Successful Convergence:** Check the output file for a message confirming that the geometry optimization has converged successfully. This ensures the algorithm has found a stationary point on the potential energy surface.
- **Verify the Nature of the Stationary Point:** Examine the results of the frequency calculation. A correctly optimized ground-state structure will have zero imaginary frequencies.
- **Extract Geometric Parameters:** From the final optimized coordinates in the output file, measure the key bond lengths, bond angles, and dihedral angles.

The entire workflow can be visualized as a logical progression from initial structure to validated, optimized geometry.



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Caption: Computational workflow for geometry optimization.

Predicted Molecular Geometry of 2,5-Difluoroterephthalic Acid

The following table summarizes the expected key geometric parameters for DFTA optimized at the B3LYP/6-311+G(d,p) level of theory. This data is illustrative of a typical output.

Parameter	Atoms Involved	Predicted Value	Commentary
Bond Lengths (Å)			
C-F	C2-F, C5-F	~1.34 Å	Typical for a C(sp ²)-F bond; slightly shorter due to aromaticity.
C=O	C(carboxyl)-O	~1.21 Å	Standard carboxylic acid double bond length.
C-O	C(carboxyl)-O(H)	~1.35 Å	Standard carboxylic acid single bond length.
O-H	O-H(carboxyl)	~0.97 Å	
C-C (ring)	Aromatic C-C	1.38 - 1.40 Å	The ring should be nearly a perfect hexagon but with slight distortions from substituents.
C-C (carboxyl)	C(ring)-C(carboxyl)	~1.49 Å	
**Bond Angles (°) **			
C-C-F	C1-C2-F	~119°	The electron-withdrawing F atom slightly alters the ideal 120° sp ² angle.
C-C-C (ring)	Aromatic C-C-C	~120°	Angles will deviate slightly from 120° to accommodate substituents.
O=C-O	O=C(carboxyl)-O	~123°	Typical angle for a carboxylic acid group.
Dihedral Angles (°)			

C-C-C=O	C(ring)-C(ring)- C(carboxyl)=O	~0° or ~180°	The carboxylic acid groups are expected to be largely co-planar with the benzene ring to maximize conjugation. Small deviations are possible due to steric hindrance or weak intramolecular interactions.
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Authoritative Grounding & Key Insights

- **Planarity:** The central benzene ring will be planar. The key structural question is the orientation of the two carboxylic acid groups. Due to π -conjugation between the C=O bond and the aromatic ring, the most stable conformation is expected to be one where the -COOH groups are co-planar with the ring.
- **Intramolecular Interactions:** A significant feature to analyze is the potential for a weak intramolecular hydrogen bond between the carboxylic acid hydrogen and the ortho fluorine atom (O-H...F). While likely a weak interaction, it could influence the rotational barrier of the carboxylic acid group and slightly alter the O-H bond length and associated vibrational frequency.
- **Validation against Experimental Data:** The ultimate validation of any theoretical model is comparison with experimental results. While a crystal structure for DFTA itself is not readily available in open databases, one can compare the calculated geometry to related, experimentally characterized structures like 2,5-dihydroxyterephthalic acid.^{[16][17][18]} For example, the C-C bond lengths within the aromatic ring and the C-C(carboxyl) bond length in the calculated DFTA structure should be comparable to those found experimentally in similar terephthalate structures. This comparative analysis provides confidence in the chosen level of theory.

Conclusion

Theoretical calculations provide an indispensable tool for elucidating the molecular geometry of molecules like **2,5-Difluoroterephthalic acid**. By employing Density Functional Theory with an appropriate functional (e.g., B3LYP) and a sufficiently flexible basis set (e.g., 6-311+G(d,p)), one can obtain a reliable prediction of the molecule's three-dimensional structure. The protocol described herein, which includes a crucial frequency calculation for validation, represents a robust and scientifically sound methodology. The resulting geometric data—bond lengths, angles, and torsional angles—are fundamental for understanding the molecule's reactivity, its role in supramolecular chemistry, and its utility in the rational design of new materials and pharmaceuticals.

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